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molecular formula C16H13N3O5 B8459752 6,7-Dimethoxy-4-(6-nitropyridin-3-yloxy)quinoline

6,7-Dimethoxy-4-(6-nitropyridin-3-yloxy)quinoline

Cat. No. B8459752
M. Wt: 327.29 g/mol
InChI Key: XARBNFHQFVCBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999982B2

Procedure details

A mixture of 6,7-dimethoxyquinolin-4-ol (2.02 g, 9.8 mmol, 1.0 eq.), 5-fluoro-2-nitro-pyridine (1.96 g, 13.78 mmol, 1.4 eq.) and cesium carbonate (4.8 g, 14.7 mmol, 1.5 eq.) in dry DMF (10 mL) was heated for 1 h at 80° C. in a microwave oven. After cooling to RT the mixture was diluted with water and extracted with DCM. The combined organic phase was dried over Na2SO4 and evaporated in vacuo. The crude product was purified by flash chromatography on silica gel (DCM/MeOH=100:0 to 10:1) to yield the desired product W1 (1.28 g, 40%) as a yellow solid. 1H NMR (400 MHz, d6-DMSO, 300K) δ 3.88 (s, 3H), 3.94 (s, 3H), 6.92 (d, J=5.2 Hz, 1H), 7.41 (s, 1H), 7.45 (s, 1H), 7.98 (dd, J=2.7 Hz, J=9.0 Hz, 1H), 8.40 (d, J=9.0 Hz, 1H), 8.60 (d, J=5.2 Hz, 1H), 8.66 (d, J=2.7 Hz, 1H). MS (ES) C16H13N3O5 requires: 327. Found: 328 (M+H)+.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[OH:15].F[C:17]1[CH:18]=[CH:19][C:20]([N+:23]([O-:25])=[O:24])=[N:21][CH:22]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:17]1[CH:22]=[N:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)O
Name
Quantity
1.96 g
Type
reactant
Smiles
FC=1C=CC(=NC1)[N+](=O)[O-]
Name
cesium carbonate
Quantity
4.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (DCM/MeOH=100:0 to 10:1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC=1C=NC(=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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